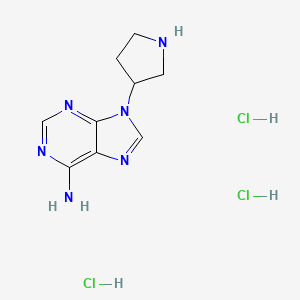
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is a compound that features a pyrrolidine ring attached to a purine base. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the purine base. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach uses O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . These methods provide efficient routes to synthesize pyrrolidine derivatives with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the purine base may interact with nucleic acids or enzymes . These interactions can modulate biological activities, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is unique due to its combination of a pyrrolidine ring and a purine base, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C9H15Cl3N6 |
|---|---|
分子量 |
313.6 g/mol |
IUPAC名 |
9-pyrrolidin-3-ylpurin-6-amine;trihydrochloride |
InChI |
InChI=1S/C9H12N6.3ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;;/h4-6,11H,1-3H2,(H2,10,12,13);3*1H |
InChIキー |
QNWWOTBDDAFUEV-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
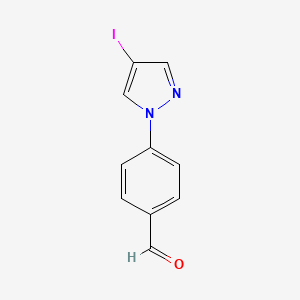
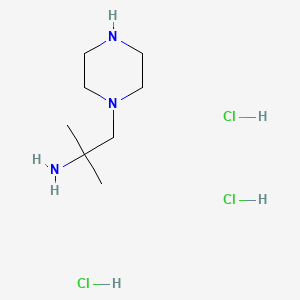
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
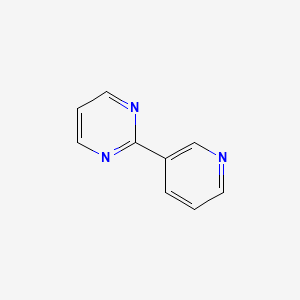
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)

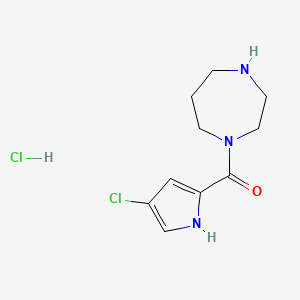
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
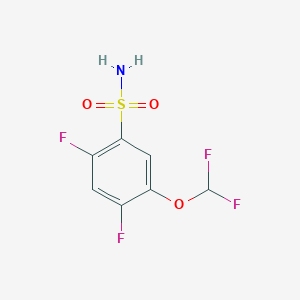
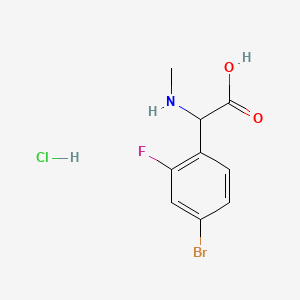
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
